2,3,5-Tribromo-6-methylpyridine

説明

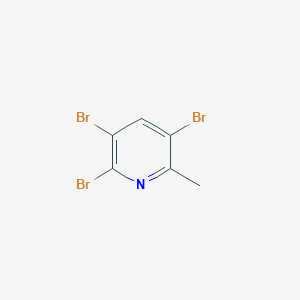

2,3,5-Tribromo-6-methylpyridine is a brominated pyridine derivative with the molecular formula C6H4Br3N and a molecular weight of 329.82 g/mol . This compound is characterized by the presence of three bromine atoms and a methyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tribromo-6-methylpyridine typically involves the bromination of 6-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination reactions with optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process .

化学反応の分析

Types of Reactions: 2,3,5-Tribromo-6-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: Palladium catalysts and aryl boronic acids are typically used under mild conditions.

Major Products:

- Substitution reactions yield various substituted pyridine derivatives.

- Coupling reactions produce biaryl compounds and other complex structures .

科学的研究の応用

Agricultural Chemicals

Role in Agrochemicals:

2,3,5-Tribromo-6-methylpyridine serves as a critical intermediate in the synthesis of various agrochemicals, particularly pesticides and herbicides. Its brominated structure enhances its efficacy in crop protection by improving the bioactivity of the resulting compounds. The use of this derivative can lead to increased agricultural yields and better pest management strategies .

Pharmaceutical Development

Contribution to Drug Synthesis:

In the pharmaceutical industry, this compound is utilized in the development of new medications. Its unique chemical properties allow it to participate in reactions that yield biologically active compounds. Research has shown that derivatives of this compound can exhibit significant biological activities, including anti-thrombolytic and anti-cancer properties . For instance, studies have indicated that certain pyridine derivatives can inhibit carbonic anhydrases associated with tumor growth, making them potential candidates for cancer treatment .

Material Science

Applications in Specialty Materials:

The compound is also involved in the formulation of specialty materials such as flame retardants and polymers. Its incorporation into materials enhances their safety and durability, which is crucial for applications requiring high-performance materials . The brominated nature of this compound contributes to its effectiveness as a flame retardant by promoting char formation and reducing flammability.

Analytical Chemistry

Use as a Reagent:

In analytical chemistry, this compound acts as a reagent that aids in the detection and quantification of various chemical substances. This capability is essential for quality control processes in laboratories where precise measurements are necessary . Its reactivity allows for the development of specific assays that can identify trace amounts of other compounds.

Environmental Studies

Impact Assessment Studies:

The compound is utilized in environmental research to assess the impact of brominated compounds on ecosystems. Understanding the behavior and degradation pathways of such compounds is vital for regulatory compliance and environmental protection efforts. Studies focus on how these substances interact with soil and water systems and their potential effects on wildlife .

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Agricultural Chemicals | Synthesis of pesticides/herbicides | Enhanced crop protection and yield |

| Pharmaceutical Development | Drug synthesis (e.g., cancer treatments) | Potential anti-cancer properties |

| Material Science | Flame retardants and polymers | Improved safety and durability |

| Analytical Chemistry | Reagent for detection/quantification | Essential for quality control |

| Environmental Studies | Impact assessments of brominated compounds | Regulatory compliance and ecological safety |

Selected Research Findings

- Anti-Thrombolytic Activity: Some derivatives exhibit significant anti-thrombolytic activity, indicating potential therapeutic applications in cardiovascular diseases .

- Cancer Research: Pyridine derivatives have been shown to selectively inhibit tumor-associated carbonic anhydrases (CA IX/XII), highlighting their potential as cancer treatment agents .

- Environmental Impact Studies: Research indicates that brominated compounds can accumulate in ecosystems; understanding their behavior helps inform regulatory policies .

作用機序

The mechanism of action of 2,3,5-Tribromo-6-methylpyridine and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

類似化合物との比較

2,3,5-Tribromopyridine: Lacks the methyl group, making it less sterically hindered.

2,3,6-Tribromo-4-methylpyridine: Has a different bromination pattern, affecting its reactivity and applications.

Uniqueness: Its structure allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis .

生物活性

2,3,5-Tribromo-6-methylpyridine (CAS Number: 393516-82-0) is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other relevant activities.

- Molecular Formula : C₆H₄Br₃N

- Molar Mass : 329.81 g/mol

- Appearance : Yellow or brown crystalline solid

- Solubility : Soluble in various organic solvents

- Density : 2.236 g/cm³

- Boiling Point : 289.7°C

- Flash Point : 129°C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that the compound inhibited cell proliferation in several human cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 10 µM |

| A549 (Lung) | 15 µM |

| HCT116 (Colon) | 12 µM |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The compound was shown to activate caspase pathways, leading to programmed cell death in cancer cells .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies suggest that the bromine substituents on the pyridine ring play a crucial role in enhancing biological activity. Variations in the position and number of bromine atoms significantly affect both antimicrobial and anticancer efficacy. For instance, compounds with more bromine substitutions generally exhibited increased potency against bacterial strains and cancer cells .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study tested the efficacy of this compound against biofilms formed by Staphylococcus aureus. The compound demonstrated a reduction in biofilm biomass by over 70% at concentrations as low as 16 µg/mL, indicating its potential use in treating biofilm-associated infections . -

Case Study on Cancer Cell Lines :

In an experiment involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed increased apoptotic cells correlating with higher concentrations of the compound .

特性

IUPAC Name |

2,3,5-tribromo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPFOLXHCWBEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338334 | |

| Record name | 2,3,5-Tribromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-15-7 | |

| Record name | 2,3,5-Tribromo-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Tribromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。